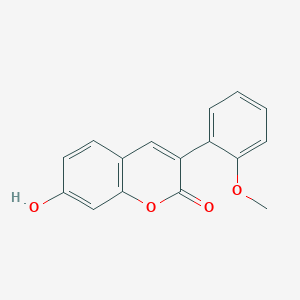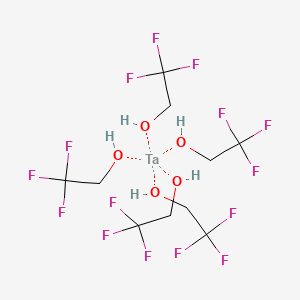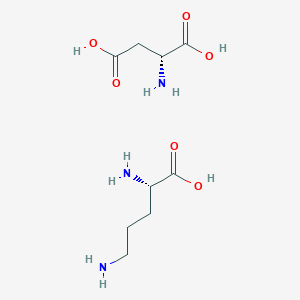
Methyl difluoronitroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl difluoronitroacetate: is an organic compound with the molecular formula C₃H₃F₂NO₄ It is characterized by the presence of both fluorine and nitro groups attached to an acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl difluoronitroacetate can be synthesized through several methods. One common approach involves the reaction of methyl acetate with difluoronitromethane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve consistent and high-quality output .
Análisis De Reacciones Químicas
Types of Reactions: Methyl difluoronitroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are typically employed.
Major Products Formed:
Oxidation: Formation of difluoronitroacetic acid.
Reduction: Formation of methyl difluoroamine acetate.
Substitution: Formation of various substituted acetate derivatives.
Aplicaciones Científicas De Investigación
Methyl difluoronitroacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with improved efficacy and safety profiles.
Industry: It is utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl difluoronitroacetate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparación Con Compuestos Similares
Methyl trifluoronitroacetate: Contains an additional fluorine atom, leading to different chemical properties and reactivity.
Ethyl difluoronitroacetate: Similar structure but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Methyl difluoroacetate: Lacks the nitro group, resulting in different reactivity and applications.
Uniqueness: Methyl difluoronitroacetate is unique due to the combination of fluorine and nitro groups, which imparts distinct chemical properties. This combination makes it a valuable compound in various synthetic and research applications, offering advantages such as increased stability and reactivity compared to its analogs .
Propiedades
Número CAS |
428-13-7 |
|---|---|
Fórmula molecular |
C3H3F2NO4 |
Peso molecular |
155.06 g/mol |
Nombre IUPAC |
methyl 2,2-difluoro-2-nitroacetate |
InChI |
InChI=1S/C3H3F2NO4/c1-10-2(7)3(4,5)6(8)9/h1H3 |
Clave InChI |
WTHNVDSODCAINI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C([N+](=O)[O-])(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


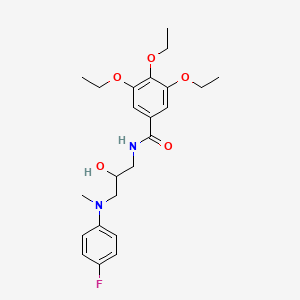
![(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13415539.png)
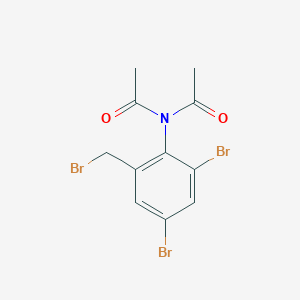
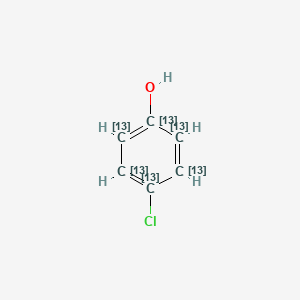

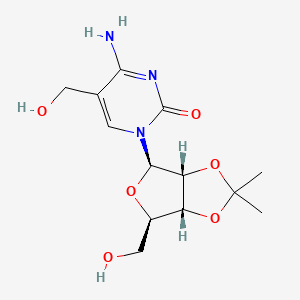
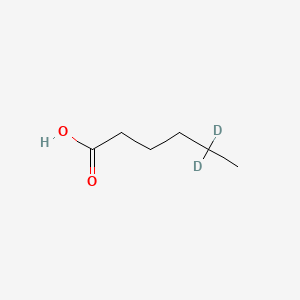
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)
